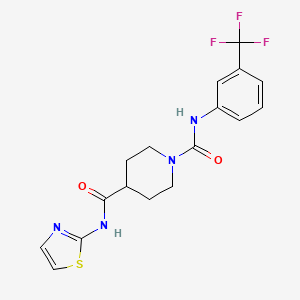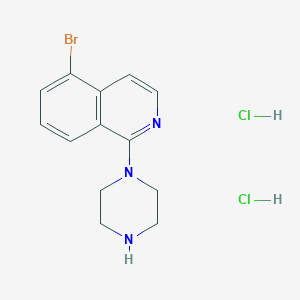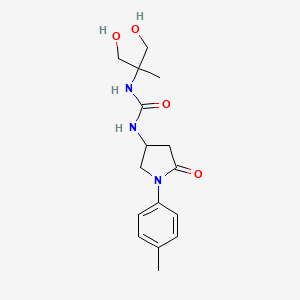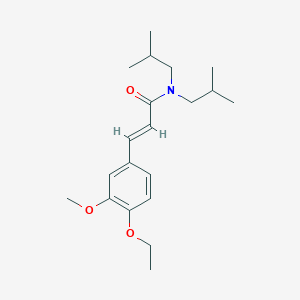![molecular formula C22H19ClF3N3O3S B2583915 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine CAS No. 344277-92-5](/img/structure/B2583915.png)
1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is considered to contribute to the unique physicochemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety .
Applications De Recherche Scientifique
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives have demonstrated a broad range of applications in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders such as depression, psychosis, and anxiety. The versatility of the N-phenylpiperazine scaffold has been recognized for its potential in yielding new classes of hits and prototypes for many therapeutic fields beyond the CNS disorders, through appropriate substitution of the molecular skeleton. The use of N-phenylpiperazine derivatives in clinical trials underscores their "druglikeness" and potential for pharmacokinetic and pharmacodynamic improvements across various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Novel Synthesis and Pharmaceutical Impurities
Research has also focused on the novel synthesis methods of compounds related to phenylpiperazine derivatives and the identification of pharmaceutical impurities in proton pump inhibitors. These studies provide insights into the development and optimization of synthesis processes for related compounds, potentially enhancing yield and simplifying the synthesis process. Moreover, understanding pharmaceutical impurities is crucial for quality control and ensuring the safety and efficacy of related drugs (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Degradation and Toxicity of Related Compounds
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which share some structural similarities with the trifluoromethyl group present in the compound of interest, have been a significant area of research. These studies are vital for understanding the environmental fate, biodegradability, and potential toxic effects of related compounds on ecosystems and human health. Research in this area aims to identify sustainable and less harmful alternatives to these persistent and bioaccumulative compounds (Liu & Avendaño, 2013).
Orientations Futures
It is expected that many novel applications of TFMP derivatives, including “1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine”, will be discovered in the future . This is due to the unique properties of the trifluoromethyl group and the pyridine moiety, which make these compounds valuable in various fields, including agrochemical and pharmaceutical industries .
Propriétés
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O3S/c23-20-14-16(22(24,25)26)15-27-21(20)32-18-6-8-19(9-7-18)33(30,31)29-12-10-28(11-13-29)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPHPTHLOCVTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)

![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)
![4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)

![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride](/img/structure/B2583847.png)




![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
